molecular formula C9H17NS B12980019 N-((1-Ethylcyclopropyl)methyl)thietan-3-amine

N-((1-Ethylcyclopropyl)methyl)thietan-3-amine

Cat. No.: B12980019
M. Wt: 171.31 g/mol
InChI Key: YJYOYTQSXLPBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Ethylcyclopropyl)methyl)thietan-3-amine is a compound that belongs to the class of amines. It features a thietan ring, which is a four-membered ring containing sulfur, and an amine group attached to a cyclopropylmethyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylcyclopropyl)methyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 1-ethylcyclopropylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylcyclopropyl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan ring to a more saturated form.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietan derivatives.

    Substitution: Various N-substituted thietan-3-amines.

Scientific Research Applications

N-((1-Ethylcyclopropyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-Ethylcyclopropyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The thietan ring may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    Cyclopropylmethylamine: Does not contain the thietan ring, resulting in different chemical properties.

    N-((1-Methylcyclopropyl)methyl)thietan-3-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-((1-Ethylcyclopropyl)methyl)thietan-3-amine is unique due to the combination of the thietan ring and the 1-ethylcyclopropylmethyl group. This structure imparts specific steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

N-[(1-ethylcyclopropyl)methyl]thietan-3-amine

InChI

InChI=1S/C9H17NS/c1-2-9(3-4-9)7-10-8-5-11-6-8/h8,10H,2-7H2,1H3

InChI Key

YJYOYTQSXLPBHG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)CNC2CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.